![molecular formula C18H18N2O2S2 B2702799 2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide CAS No. 941971-34-2](/img/structure/B2702799.png)
2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide, also known as ETP-101, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic effects on various diseases.
Scientific Research Applications
Antitumor Activity Evaluation
Research has focused on the synthesis of new benzothiazole derivatives, including compounds structurally related to 2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide, to evaluate their potential antitumor activity. A study by Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives to investigate their anticancer effects against various human tumor cell lines. Compounds from this study, such as N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide and N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide, demonstrated considerable anticancer activity against some cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activities
Another avenue of research involves the exploration of the antimicrobial properties of benzothiazole derivatives. Wardkhan et al. (2008) investigated the reactivity of 2-ethoxy carbonyl methylene thiazol-4-one with various reagents to synthesize compounds that were then tested for their antimicrobial activities. The study found that some of the synthesized derivatives exhibited significant antimicrobial activities against bacterial and fungal strains, suggesting the potential use of these compounds in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-3-23-13-9-7-12(8-10-13)11-16(21)19-18-20-17-14(22-2)5-4-6-15(17)24-18/h4-10H,3,11H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCASXPWGOTWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

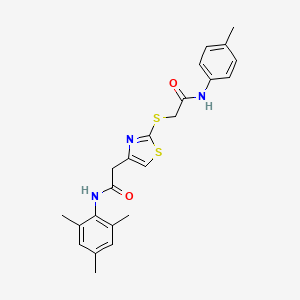
![(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2702717.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2702719.png)

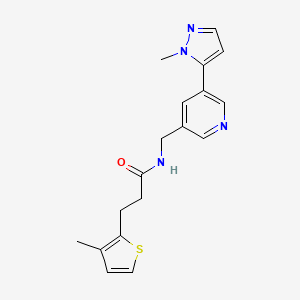
![[3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate](/img/structure/B2702725.png)
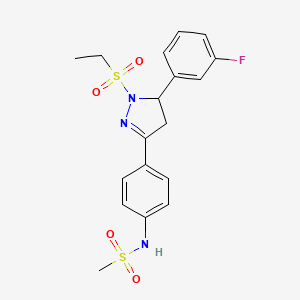
![[5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2702729.png)
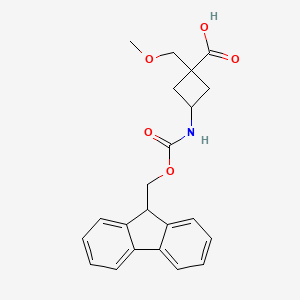
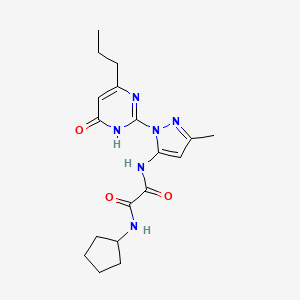
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-diethylacetamide](/img/structure/B2702733.png)
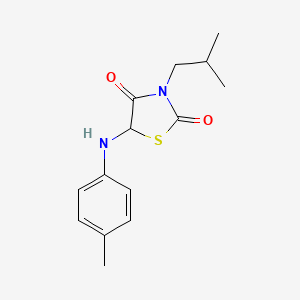
![Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]sulfanylbenzoate](/img/structure/B2702735.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2702738.png)